molecular formula C24H19NO6 B13375494 4-Methyl-3-oxo-2-(4-pyridinylmethylene)-2,3-dihydro-1-benzofuran-6-yl 2,6-dimethoxybenzoate

4-Methyl-3-oxo-2-(4-pyridinylmethylene)-2,3-dihydro-1-benzofuran-6-yl 2,6-dimethoxybenzoate

Cat. No.: B13375494
M. Wt: 417.4 g/mol
InChI Key: XIMSIVAHVZKBFL-UDWIEESQSA-N
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Description

4-Methyl-3-oxo-2-(4-pyridinylmethylene)-2,3-dihydro-1-benzofuran-6-yl 2,6-dimethoxybenzoate is a complex organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-oxo-2-(4-pyridinylmethylene)-2,3-dihydro-1-benzofuran-6-yl 2,6-dimethoxybenzoate typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzofuran core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the pyridinylmethylene group: This step may involve a condensation reaction with a pyridine derivative.

    Esterification: The final step could involve esterification with 2,6-dimethoxybenzoic acid under acidic or basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl or methoxy groups.

    Reduction: Reduction reactions could target the carbonyl group in the benzofuran ring.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

4-Methyl-3-oxo-2-(4-pyridinylmethylene)-2,3-dihydro-1-benzofuran-6-yl 2,6-dimethoxybenzoate could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular targets: Enzymes, receptors, or other proteins.

    Pathways: Could modulate signaling pathways, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: Compounds with similar core structures but different substituents.

    Pyridine derivatives: Compounds with pyridine rings and various functional groups.

Uniqueness

The unique combination of functional groups in 4-Methyl-3-oxo-2-(4-pyridinylmethylene)-2,3-dihydro-1-benzofuran-6-yl 2,6-dimethoxybenzoate may confer distinct biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C24H19NO6

Molecular Weight

417.4 g/mol

IUPAC Name

[(2E)-4-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] 2,6-dimethoxybenzoate

InChI

InChI=1S/C24H19NO6/c1-14-11-16(30-24(27)22-17(28-2)5-4-6-18(22)29-3)13-19-21(14)23(26)20(31-19)12-15-7-9-25-10-8-15/h4-13H,1-3H3/b20-12+

InChI Key

XIMSIVAHVZKBFL-UDWIEESQSA-N

Isomeric SMILES

CC1=CC(=CC2=C1C(=O)/C(=C\C3=CC=NC=C3)/O2)OC(=O)C4=C(C=CC=C4OC)OC

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C(=CC3=CC=NC=C3)O2)OC(=O)C4=C(C=CC=C4OC)OC

Origin of Product

United States

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